molecular formula C7H5BF2O4 B166506 (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 126120-87-4

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid

カタログ番号: B166506
CAS番号: 126120-87-4
分子量: 201.92 g/mol
InChIキー: GCIIKWAIWSFGLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

作用機序

The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites . The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis .

類似化合物との比較

Similar Compounds

Uniqueness

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .

生物活性

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid, with the CAS number 126120-87-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a difluorinated benzodioxole moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the fields of cancer therapy and antibacterial treatments.

  • Molecular Formula : C₇H₅BF₂O₄
  • Molecular Weight : 201.92 g/mol
  • Purity : 97% - 98%
  • Physical State : Solid
  • Storage Conditions : Refrigerated

Mechanisms of Biological Activity

Boronic acids are known for their ability to interact with various biomolecules through reversible covalent bonding. The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with active site residues.
    • For instance, studies have shown that similar boronic compounds exhibit significant inhibition against serine proteases and certain beta-lactamases, suggesting potential applications in antibiotic resistance management.
  • Antioxidant Properties :
    • The compound may exhibit antioxidant activity, which is essential for reducing oxidative stress in cells.
    • Antioxidant assays such as DPPH and ABTS can be employed to quantify this activity.
  • Anticancer Activity :
    • Initial studies indicate that this compound may possess cytotoxic effects against cancer cell lines.
    • The IC₅₀ values for various cancer cell lines can provide insights into its efficacy compared to existing chemotherapeutics.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH Radical ScavengingIC₅₀ = 0.14 µg/mL
AnticancerMCF-7 Cell Line CytotoxicityIC₅₀ = 18.76 µg/mL
Enzyme InhibitionAcetylcholinesterase InhibitionIC₅₀ = 115.63 µg/mL
Butyrylcholinesterase InhibitionIC₅₀ = 3.12 µg/mL
AntibacterialE. coli (ATCC 25922)Effective at 6.50 mg/mL

Case Studies

Several studies have investigated the biological implications of boronic acids similar to this compound:

  • Anticancer Research :
    A study focusing on boronic acid derivatives demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involved the inhibition of key survival pathways in cancer cells.
  • Antibacterial Applications :
    Research has highlighted the effectiveness of boronic acids as beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant strains of bacteria such as Acinetobacter baumannii.

特性

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-7(10)13-5-3-1-2-4(8(11)12)6(5)14-7/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIIKWAIWSFGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OC(O2)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586049
Record name (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-87-4
Record name (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-1,3-dioxaindan-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,2-Difluoro-1,3-benzodioxole (960 mg, 6.1 mmol) was dissolved in THF (8 mL) and cyclohexane (4 mL) and the resulting solution cooled to −78° C. sec-BuLi 1.4M solution in cyclohexane (4.3 mL, 6.1 mmol) was added dropwise and the reaction mixture stirred for 1.5 hours at −78° C. Trimethylborate (694 mg, 6.75 mmol) was added and the mixture was allowed to warm slowly to −30° C. The reaction mixture was quenched with a 2N solution of HCl and diluted with ethyl acetate. Two phases were separated and the organic layer was washed twice with brine, dried over Na2SO4 and evaporated to dryness affording the title compound as yellow oil which was used in the next step without further purification.
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (5.57 mL of a 2.5M solution in hexanes, 13.9 mmol) was added to dry tetrahydrofuran (75 mL) at room temperature under a nitrogen atmosphere. The resulting solution was cooled to -15° C. and N,N,N',N'-tetramethylenediamine (2.10 mL, 13.9 mmol) was added dropwise. The reaction was stirred at -15° C. for 0.5 h and then 2,2-difluoro-1,3-benzodioxole was added dropwise while maintaining the reaction temperature below -10° C. After the addition was complete, the reaction was stirred at -15° C. for 1 h before a solution of trimethylborate (1.58 mL, 13.9 mmol) in dry tetrahydrofuran (5 mL) was added dropwise while maintaining the reaction temperature below -10° C. The reaction mixture was stirred at -10° C. for 1 h and then allowed to come to room temperature while stirring overnight. To the reaction mixture was added a 1N solution of hydrochloric acid and then concentrated hydrochloric acid until the solution was strongly acidic. The acidic solution was poured into water. The resulting mixture was saturated with sodium chloride and extracted with diethyl ether three times. The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure to give a dark-brown oil. The oil was suspended in boiling petroleum ether and the hot solution filtered to remove a small amount of brown solid. The filtrate was then cooled and filtered to obtain a light-gray solid. The filtrate was concentrated under reduced pressure to give a light-brown solid which was combined with the gray solid obtained from recrystallization to afford the title compound of Step F (1.28 g, 50%). 1H NMR (CDCl3): δ4.92 (s,2H), 7.15 (m,2H), 7.5 (d, 1H). 19F NMR (CDCl3): δ-50.33 (s,2F).
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
N,N,N',N'-tetramethylenediamine
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
50%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。